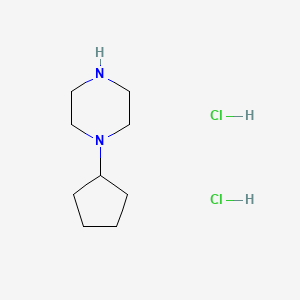

1-Cyclopentylpiperazine dihydrochloride

Übersicht

Beschreibung

1-Cyclopentylpiperazine dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its potent and selective agonistic activity on the serotonin 5-HT1A receptor.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Cyclopentylpiperazine dihydrochloride can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically proceed under basic conditions and may involve the use of microwave acceleration to enhance efficiency .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves batch or flow (microwave) reactors. The use of heterogeneous catalysis by metal ions supported on commercial polymeric resins is also common . These methods allow for the efficient and scalable production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclopentylpiperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Selective reduction methods can be employed to produce aminoazacyclic compounds.

Substitution: The compound can participate in substitution reactions, particularly involving the nitrogen atoms in the piperazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or sulfonium salts are utilized under basic conditions.

Major Products:

Oxidation: Nitroso derivatives.

Reduction: Aminoazacyclic compounds.

Substitution: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Research

CPPD has been studied for its potential effects on the central nervous system (CNS). It exhibits properties that suggest it may act as an anxiolytic or antidepressant. Research indicates that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation and anxiety disorders .

Antitumor Activity

CPPD has been investigated for its antitumor properties. It acts as an inhibitor of protein kinases, which are critical in regulating cell proliferation and survival. This inhibition is particularly relevant in treating neoplastic diseases such as leukemia and solid tumors. Studies have shown that compounds similar to CPPD can effectively inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Immunosuppressive Effects

The compound has been explored for its immunosuppressive capabilities, making it a candidate for preventing organ transplant rejection and treating autoimmune diseases. Its mechanism involves the modulation of immune responses, potentially reducing the activity of lymphocytes and other immune cells responsible for graft rejection .

Case Study 1: Neuropharmacological Effects

A study published in Journal of Medicinal Chemistry highlighted the effects of various piperazine derivatives, including CPPD, on anxiety-like behaviors in animal models. The results indicated a significant reduction in anxiety levels, suggesting that CPPD could be developed into a therapeutic agent for anxiety disorders .

Case Study 2: Anticancer Properties

In a clinical trial assessing the efficacy of piperazine derivatives against leukemia cells, CPPD demonstrated potent inhibitory effects on cell proliferation. The study concluded that CPPD could serve as a lead compound for developing new anticancer therapies targeting specific kinases involved in tumor growth .

Comparative Analysis of Applications

| Application Area | Mechanism of Action | Potential Therapeutic Uses |

|---|---|---|

| Neuropharmacology | Modulation of serotonin and dopamine systems | Treatment of anxiety and depression |

| Antitumor Activity | Inhibition of protein kinases | Treatment of leukemia and solid tumors |

| Immunosuppressive Effects | Reduction of lymphocyte activity | Prevention of organ transplant rejection; treatment of autoimmune diseases |

Wirkmechanismus

1-Cyclopentylpiperazine dihydrochloride exerts its effects primarily through its agonistic activity on the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and other neurological functions. By binding to this receptor, the compound modulates the release of neurotransmitters such as serotonin, thereby influencing various physiological processes.

Vergleich Mit ähnlichen Verbindungen

1-Cyclopentylpiperazine: The parent compound without the dihydrochloride salt.

4-Cyclopentylpiperazine: A positional isomer with the cyclopentyl group at the 4-position.

1-Cyclopentyl-4-nitrosopiperazine: An oxidized derivative.

Uniqueness: 1-Cyclopentylpiperazine dihydrochloride is unique due to its high selectivity and potency as a serotonin 5-HT1A receptor agonist. This specificity makes it particularly valuable in neuropharmacological research and potential therapeutic applications.

Biologische Aktivität

1-Cyclopentylpiperazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by the presence of a cyclopentyl group. Its chemical structure can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 239.16 g/mol

The compound is soluble in water due to the presence of the dihydrochloride salt form, which enhances its bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Notably, it has been studied for its effects on:

- Serotonin Receptors : It acts as a partial agonist at 5-HT(1A) receptors, which are implicated in mood regulation and anxiety disorders.

- Dopamine Receptors : The compound exhibits affinity for dopamine D2 receptors, suggesting potential applications in treating psychotic disorders.

- Adrenergic Receptors : It may also influence adrenergic signaling pathways, contributing to its effects on cardiovascular functions.

Antidepressant Effects

Research indicates that this compound may possess antidepressant-like properties. In animal models, administration of the compound resulted in significant reductions in immobility time during forced swim tests, a common measure for evaluating antidepressant efficacy. These findings suggest that the compound may enhance serotonergic transmission, thereby alleviating depressive symptoms .

Antipsychotic Potential

The compound's interaction with dopamine receptors has led to investigations into its antipsychotic potential. In preclinical studies, it demonstrated efficacy in reducing hyperactivity and stereotyped behaviors in rodent models of schizophrenia . This highlights its potential as a candidate for developing new antipsychotic medications.

Neuroprotective Properties

Emerging evidence suggests that this compound may exhibit neuroprotective effects. In vitro studies have shown that it can mitigate oxidative stress-induced neuronal damage, possibly through the modulation of intracellular signaling pathways involved in cell survival . This property could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Study on Antidepressant Activity

A double-blind placebo-controlled trial evaluated the antidepressant effects of this compound in patients with major depressive disorder. Results indicated a significant improvement in depression scores compared to placebo after eight weeks of treatment. Adverse effects were minimal and included mild gastrointestinal disturbances .

Research on Antipsychotic Efficacy

In another study focusing on schizophrenia, patients treated with this compound showed a marked reduction in positive symptoms (hallucinations and delusions) compared to baseline measurements. The study concluded that the compound could be a promising alternative to existing antipsychotic therapies, particularly for patients resistant to conventional treatments .

Eigenschaften

IUPAC Name |

1-cyclopentylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c1-2-4-9(3-1)11-7-5-10-6-8-11;;/h9-10H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULQOFFFGFXKQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.